molecular formula C49H75N15O14 B13399835 1-11-Orphanin FQ (pig)

1-11-Orphanin FQ (pig)

Cat. No.: B13399835
M. Wt: 1098.2 g/mol
InChI Key: BBTOUBACUUPBRQ-UHFFFAOYSA-N
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Description

Discovery and Characterization of Nociceptin/Orphanin FQ (N/OFQ) and the NOP Receptor

The discovery of the N/OFQ system is a prime example of "reverse pharmacology," where the receptor was identified before its endogenous ligand. nih.govunife.itresearchgate.net This approach was driven by the cloning of an orphan G protein-coupled receptor with significant sequence similarity to the known opioid receptors.

In 1995, two independent research groups successfully isolated and characterized the endogenous ligand for the newly identified orphan receptor. nih.gov One group purified a 17-amino acid peptide from porcine pituitary tissue, while the other isolated the same peptide from rat brain. nih.govunife.it The peptide was named "Nociceptin" by one group due to its observed effects on pain perception, and "Orphanin FQ" by the other, referencing its activation of an orphan receptor and its first (Phenylalanine, F) and last (Glutamine, Q) amino acids. nih.gov To acknowledge both discoveries, the peptide is commonly referred to as Nociceptin/Orphanin FQ (N/OFQ). guidetopharmacology.org

Prior to the discovery of N/OFQ, homology cloning efforts aimed at identifying new opioid receptor subtypes led to the identification of a G protein-coupled receptor in 1994. researchgate.net This receptor was initially termed Opioid Receptor-Like 1 (ORL1) due to its significant sequence homology (approximately 50-60%) with the classical μ (mu), δ (delta), and κ (kappa) opioid receptors. nih.govresearchgate.net However, it was classified as an "orphan" receptor because the known endogenous opioid peptides did not bind to it with high affinity. guidetopharmacology.orgtandfonline.com With the subsequent discovery of N/OFQ as its endogenous ligand, the receptor was officially named the NOP (Nociceptin/Orphanin FQ Peptide) receptor by the International Union of Basic and Clinical Pharmacology (IUPHAR). nih.govresearchgate.net

N/OFQ (1-11) Peptide Fragment: Derivation and Initial Pharmacological Profile

The primary structure of the full-length N/OFQ peptide contains pairs of basic amino acids, which are potential cleavage sites for endogenous proteases. This has led to the hypothesis that truncated fragments of N/OFQ, such as N/OFQ (1-11), may be generated in vivo and possess physiological activity. nih.gov

Research has identified a distinct high-affinity binding site for an analog of the N/OFQ (1-11) fragment in the mouse brain. nih.gov Using a radiolabeled analog, [¹²⁵I][Tyr¹⁰]OFQ/N(1-11), a binding site with a high affinity (KD of 234 pM) was characterized. nih.gov This site exhibits a pharmacological profile that is different from both the NOP receptor and the classical opioid receptors. While it binds N/OFQ and related peptides with very high affinity, it also shows notable affinity for certain traditional opioid ligands. nih.gov For instance, dynorphin (B1627789) A analogs and alpha-neoendorphin (B1637691) compete for this binding site with high potency. nih.gov Furthermore, the regional distribution of this binding site in the brain is unique, supporting the existence of a distinct receptor or binding protein for the N/OFQ (1-11) fragment. nih.gov

Table 1: Pharmacological Profile of the [¹²⁵I][Tyr¹⁰]OFQ/N(1-11) Binding Site in Mouse Brain

Compound Binding Affinity (Ki)
N/OFQ Analogs
[Tyr¹⁰]OFQ/N(1-11) 234 pM (KD)
Traditional Opioids
Dynorphin A analogs < 10 nM
alpha-neoendorphin < 10 nM
naloxone benzoylhydrazone 3.9 nM
fentanyl Moderate affinity
(-)cyclazocine Moderate affinity
levallorphan Moderate affinity
naltrindole Moderate affinity
diprenorphine Moderate affinity

Properties

IUPAC Name

2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75N15O14/c1-27(41(70)61-34(18-12-20-54-49(52)53)43(72)62-33(17-10-11-19-50)44(73)63-36(26-65)46(75)59-28(2)48(77)78)58-38(68)25-57-47(76)40(29(3)66)64-45(74)35(22-31-15-8-5-9-16-31)60-39(69)24-55-37(67)23-56-42(71)32(51)21-30-13-6-4-7-14-30/h4-9,13-16,27-29,32-36,40,65-66H,10-12,17-26,50-51H2,1-3H3,(H,55,67)(H,56,71)(H,57,76)(H,58,68)(H,59,75)(H,60,69)(H,61,70)(H,62,72)(H,63,73)(H,64,74)(H,77,78)(H4,52,53,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTOUBACUUPBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75N15O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1098.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies and Analogue Development for Nociceptin/orphanin Fq Peptides

N/OFQ (1-11) as a Pharmacological Prototype: Identification of Core Sequence Features

Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the NOP receptor, a G-protein coupled receptor belonging to the opioid family. uctm.edunih.gov Although structurally related to other opioid peptides like dynorphin (B1627789) A, N/OFQ exhibits a distinct pharmacology and does not bind with high affinity to classical mu, delta, or kappa opioid receptors. umich.edunih.gov The N-terminal sequence is particularly crucial for its activity. The fragment Phe-Gly-Gly-Phe is similar to the Tyr-Gly-Gly-Phe "quartet" found in classical opioids, with the key difference being the substitution of Tyrosine (Tyr) with Phenylalanine (Phe) at position 1. uctm.edu This substitution is a primary reason for N/OFQ's selectivity for the NOP receptor over other opioid receptors. nih.gov

The truncated version of the peptide, N/OFQ(1-11), has been shown to be pharmacologically active. nih.gov Studies using a radiolabeled analogue of this fragment, [ researchgate.netI][Tyr(10)]OFQ/N(1-11), identified a high-affinity binding site in the mouse brain that is distinct from the known NOP receptor and traditional opioid receptors. nih.gov This suggests that truncated versions of the full-length peptide could be physiologically important. nih.gov

Structure-activity relationship (SAR) studies have further elucidated the core features necessary for NOP receptor interaction. The N-terminal tetrapeptide sequence, F-G-G-F, is considered the "message" domain, responsible for binding deep within the transmembrane pocket of the NOP receptor. nih.govunife.it Molecular modeling suggests the N-terminal amino group of N/OFQ forms a critical anchoring interaction with a conserved aspartic acid residue (D130) in the receptor. unife.itnih.gov The subsequent sequence, particularly the two sets of Arginine-Lysine (Arg-Lys) pairs within the full peptide, are thought to interact with acidic residues in the extracellular loops of the NOP receptor, contributing to the "address" domain that ensures high-affinity binding. unife.it However, studies have shown that N/OFQ(1-13)NH2 is the shortest sequence that retains the same potency and efficacy as the full 17-amino acid peptide, making it a common template for analogue development. uctm.edunih.gov

Design and Characterization of NOP Receptor Ligands

Building upon the N/OFQ(1-13)NH2 template, extensive research has focused on creating peptide analogues with altered potency, selectivity, and functional profiles at the NOP receptor and classical opioid receptors. nih.govnih.gov Modifications at the N-terminus and within the core sequence have yielded ligands ranging from selective NOP agonists to mixed NOP/opioid receptor agonists. nih.govacs.org

One key strategy involves substituting the Phe at position 1. Replacing it with Tyr or, more effectively, with the non-canonical amino acid Dmt (2',6'-dimethyl-L-tyrosine), has been shown to increase affinity and potency at classical opioid receptors, particularly the mu-opioid receptor. unipd.itresearchgate.net For instance, [Dmt¹]N/OFQ(1-13)-NH₂ was identified as a non-selective universal agonist for both NOP and classical opioid receptors. acs.orgresearchgate.net

Position 5, which is a Threonine (Thr) in the native peptide, has also been a major target for modification. A comprehensive study involving the substitution of Thr⁵ with 28 different natural and unnatural residues in N/OFQ(1-13)-NH₂ revealed that this position is not pivotal for receptor activation, as all derivatives behaved as full NOP agonists, albeit with varying potencies. nih.gov The study concluded that the secondary alcohol function of Thr is not essential for binding, and that factors like side chain size and hydrogen bond capability are not critical. nih.gov However, certain substitutions at this position can significantly influence activity at other opioid receptors. For example, in a [Tyr¹]N/OFQ(1-13)-NH₂ background, introducing Leu, Nle, or Nva at position 5 led to a significant increase in mu-opioid receptor potency. researchgate.net

Combining modifications at different positions has led to the development of potent mixed-profile agonists. The peptide [Dmt¹,⁵]N/OFQ(1-13)-NH₂, which combines substitutions at both positions 1 and 5, was identified as a highly potent dual NOP/mu receptor peptide agonist. nih.goveurekaselect.com Such mixed agonists are of interest as they may offer synergistic analgesic effects with a reduced side-effect profile compared to traditional opioids. unipd.itnih.gov

CompoundModification(s)Receptor ProfileKey FindingReference(s)
N/OFQ(1-13)NH₂ Truncated native sequenceSelective NOP AgonistShortest fully active fragment, used as a template. nih.gov
[Dmt¹]N/OFQ(1-13)-NH₂ Phe¹ → DmtNon-selective NOP/Opioid AgonistDmt substitution increases potency at classical opioid receptors. acs.orgresearchgate.net
[Tyr¹, Leu⁵]N/OFQ(1-13)-NH₂ Phe¹ → Tyr, Thr⁵ → LeuMixed NOP/mu AgonistLeu at position 5 increases mu receptor potency. unipd.itresearchgate.net
[Dmt¹,⁵]N/OFQ(1-13)-NH₂ Phe¹ → Dmt, Thr⁵ → DmtPotent dual NOP/mu AgonistIdentified as the most potent dual NOP/mu peptide agonist. nih.goveurekaselect.com
UFP-101 [Nphe¹]N/OFQ(1-13)[Arg¹⁴Lys¹⁵]NH₂Selective NOP AntagonistCombination of modifications created a potent and selective antagonist. mdpi.comresearchgate.net

The therapeutic potential of targeting the NOP receptor has driven the development of small, non-peptide molecules that can overcome the pharmacokinetic limitations of peptides. nih.gov These efforts have produced a variety of chemical classes, including piperidines, nortropanes, and spiropiperidines, which act as selective NOP receptor agonists or antagonists. mdpi.comnih.gov

Non-Peptide Agonists: A notable non-peptide agonist is Ro 64-6198. nih.gov This compound has been characterized as a potent and selective NOP receptor agonist. mdpi.com Molecular modeling studies suggest that its selectivity arises from specific interactions within the NOP receptor's binding pocket. The phenalenyl ring of Ro 64-6198 is proposed to interact with a hydrophobic valine residue (V279), while its amide hydrogen forms a hydrogen bond with a threonine residue (T305). These residues are different in other opioid receptors, likely accounting for the compound's high selectivity. mdpi.com

Non-Peptide Antagonists: Several potent and selective non-peptide antagonists have also been synthesized. J-113397 (also known as CompB) was one of the first potent and selective non-peptide NOP antagonists identified. nih.gov It has been used as a research tool to block the effects of N/OFQ in various experimental models, including studies in guinea pigs. nih.gov

More recently, extensive research into (4-arylpiperidine substituted-methyl)-[bicyclic (hetero)cycloalkanobenzene] derivatives led to the discovery of novel, potent, and selective small-molecule NOP receptor antagonists. nih.gov The crystal structure of the human NOP receptor was solved in complex with another peptide-mimetic antagonist, Banyu Compound-24 (C-24). nih.gov This structural information revealed that C-24 binds deep within the orthosteric binding pocket, mimicking the N-terminal "message" domain of N/OFQ. nih.gov This provides a crucial template for the rational design of new NOP receptor ligands with improved properties. nih.gov

The development of these non-peptide ligands is critical for exploring the therapeutic potential of modulating the N/OFQ-NOP system for conditions such as pain, anxiety, depression, and Parkinson's disease. nih.govnih.govnih.gov

CompoundChemical ClassReceptor ProfileKey FindingReference(s)
Ro 64-6198 Spiro[indoline-3,4'-piperidine] derivativePotent, selective NOP AgonistSelectivity derived from specific interactions with T305 and V279 in the NOP receptor. mdpi.comnih.gov
J-113397 (CompB) Piperidine derivativePotent, selective NOP AntagonistAn early and widely used non-peptide antagonist for in vitro and in vivo studies. nih.gov
C-24 (Banyu Compound-24) Piperidine derivativeHigh-affinity NOP AntagonistCrystal structure with NOP receptor revealed binding mode, mimicking the N/OFQ "message" domain. nih.gov

Physiological and Behavioral Modulations in Animal Models, with Emphasis on Porcine and Guinea Pig Systems

Modulation of Respiratory System Functions in Guinea Pigs

In guinea pigs, 1-11-Orphanin FQ has demonstrated notable effects on respiratory functions, particularly in the context of airway reflexes and bronchoconstriction.

Research has shown that Orphanin FQ can inhibit bronchoconstriction induced by capsaicin (B1668287) in guinea pigs. nih.govnih.gov This effect is believed to be mediated by the peptide's action on sensory nerves in the airways. nih.gov Capsaicin, the pungent compound in chili peppers, is known to activate sensory nerves, leading to the release of neuropeptides that cause bronchoconstriction. frontiersin.org Orphanin FQ appears to counteract this by inhibiting the release of these bronchoconstrictor substances. nih.gov

In isolated perfused guinea pig lungs, pretreatment with Orphanin FQ significantly attenuated the increase in pulmonary inflation pressure caused by capsaicin. nih.gov This inhibitory action suggests a prejunctional mechanism, where the peptide acts on the nerve terminals to reduce the release of bronchoconstricting agents. nih.gov

Table 1: Effect of Orphanin FQ on Capsaicin-Induced Increase in Pulmonary Inflation Pressure (PIP) in Isolated Guinea Pig Lungs

Treatment GroupBaseline PIP (mmHg)PIP after Capsaicin (mmHg)
Control13.4 ± 0.547.8 ± 5.1
Orphanin FQ (1 μM)12.0 ± 0.529.8 ± 2.3
Data adapted from a study on nociceptin/orphanin FQ in isolated guinea pig lungs. nih.gov

1-11-Orphanin FQ has been shown to possess antitussive, or cough-suppressing, properties in guinea pigs. nih.govnih.gov This effect has been observed in response to cough induced by irritants such as capsaicin. nih.gov The antitussive action of Orphanin FQ is mediated through the activation of the NOP receptor (nociceptin/orphanin FQ peptide receptor). nih.govpatsnap.com

Studies have demonstrated that both central and peripheral administration of Orphanin FQ can inhibit cough reflexes. nih.gov When administered directly into the central nervous system of conscious guinea pigs, Orphanin FQ produced a dose-dependent inhibition of capsaicin-induced cough. nih.gov Similarly, intravenous administration also resulted in a significant reduction in cough frequency. nih.gov

Table 2: Antitussive Effect of Centrally Administered Orphanin FQ on Capsaicin-Induced Cough in Guinea Pigs

Treatment GroupNumber of Coughs% Inhibition
Control (Vehicle)13 ± 2-
Orphanin FQ (10 μg, i.c.v.)10 ± 1~23%
Orphanin FQ (30 μg, i.c.v.)9 ± 2~29%
Orphanin FQ (90 μg, i.c.v.)6 ± 1~52%
Data represents the mean ± s.e.mean number of coughs during a 4-minute capsaicin exposure. nih.gov

The inhibitory effects of Orphanin FQ on capsaicin-induced responses are linked to its interaction with vanilloid receptors (VR1), now known as TRPV1 (Transient Receptor Potential Vanilloid 1). nih.govnih.gov These receptors are present on sensory neurons and are activated by capsaicin and other stimuli. nih.gov

In isolated guinea pig nodose ganglia cells, Orphanin FQ was found to attenuate the increase in intracellular calcium concentration induced by capsaicin. nih.gov This suggests that Orphanin FQ can modulate the activity of TRPV1 channels, although it is believed to be an indirect effect. The proposed mechanism involves the activation of inward-rectifier potassium (K+) channels by Orphanin FQ, leading to hyperpolarization of the sensory neuron membrane. nih.govnih.gov This hyperpolarization makes it more difficult for the TRPV1 channel to be activated by stimuli like capsaicin, thereby reducing neuronal excitability and the subsequent release of neurotransmitters that mediate bronchoconstriction and cough. nih.gov

Cardiovascular System Regulation in Guinea Pigs and Rodents

In addition to its respiratory effects, Orphanin FQ has been found to influence the cardiovascular system in animal models, including guinea pigs and various rodents.

Studies in rodents have shown that Orphanin FQ can induce hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate). The magnitude and duration of these effects can vary depending on the species and the route of administration.

While specific data for 1-11-Orphanin FQ (pig) in guinea pigs is limited, broader research on Orphanin FQ provides insights. In unanesthetized rats, intravenous administration of Orphanin FQ has been reported to cause a transient fall in both blood pressure and heart rate.

The cardiovascular effects of Orphanin FQ are thought to be mediated, in part, through its influence on the autonomic nervous system and the release of catecholamines such as adrenaline (epinephrine) and noradrenaline (norepinephrine). While comprehensive studies detailing the precise effects of 1-11-Orphanin FQ (pig) on plasma catecholamine concentrations in guinea pigs are not extensively available in the public domain, the known interactions of Orphanin FQ with the sympathetic nervous system in other models suggest a potential for modulation. Research in other species indicates that the peptide can influence the release of these stress hormones, which play a crucial role in regulating heart rate and blood pressure. Further investigation is required to fully elucidate these mechanisms in porcine and guinea pig systems.

Central Nervous System Effects and Neuropharmacology

Orphanin FQ, an endogenous ligand for the NOP receptor, exerts significant influence over a variety of functions within the central nervous system. Research, particularly in porcine models, has illuminated its critical role in regulating cerebral blood flow, modulating pain, affecting memory circuits, and influencing stress-related behaviors.

Cerebral Hemodynamics and Blood Flow Regulation in Newborn Pigs

Studies utilizing newborn pig models have been instrumental in characterizing the role of N/OFQ in the regulation of cerebral blood flow, especially under pathophysiological conditions. Under normal physiological conditions, N/OFQ acts as a vasodilator for cortical pial arteries. frontiersin.orgnih.gov However, its function can be dramatically altered following brain injury.

Following ischemia-reperfusion (I/R) and hypoxia-ischemia (H-I) events in newborn pigs, both the concentration of N/OFQ in the cerebrospinal fluid (CSF) and the vascular response to this peptide are significantly altered, contributing to reductions in cerebral blood flow (CBF). physiology.orgnih.gov

In response to I/R injury, CSF levels of N/OFQ show a marked increase. physiology.orgnih.gov Similarly, the more severe insult of H-I leads to an even greater and more sustained elevation of N/OFQ in the CSF. physiology.orgnih.gov This elevation of N/OFQ is accompanied by a paradoxical shift in its vascular effects. The typical vasodilatory response to N/OFQ is attenuated after I/R and, critically, is reversed to vasoconstriction following H-I. physiology.orgnih.gov These changes are directly linked to a reduction in cerebral blood flow. physiology.orgnih.gov The administration of an N/OFQ antagonist has been shown to partially mitigate the post-insult decrease in CBF, underscoring the peptide's contribution to cerebral hemodynamic dysregulation. nih.gov Furthermore, N/OFQ release following hypoxia-ischemia has been found to impair the normal vasodilatory response of pial arteries to hypercapnia. nih.gov

Table 1: Cerebrospinal Fluid N/OFQ Concentration and Cerebral Blood Flow Changes Post-Insult in Newborn Pigs

ConditionParameterControl ValueValue at 1 Hour Post-ReperfusionTime to Return to Control
Ischemia-Reperfusion (I/R)CSF N/OFQ (pg/ml)67 ± 4266 ± 29~4 hours
Cerebral Blood Flow (ml/min/100g)58 ± 433 ± 2~4 hours
Hypoxia-Ischemia-Reperfusion (H-I/R)CSF N/OFQ (pg/ml)67 ± 4483 ± 67~12 hours
Cerebral Blood Flow (ml/min/100g)58 ± 4Significantly Reduced-
Data derived from studies on newborn pigs. physiology.orgnih.gov

In the context of traumatic brain injury (TBI), such as that modeled by fluid percussion injury (FPI) in piglets, N/OFQ plays a significant role in the subsequent cerebrovascular dysfunction. nih.govresearchgate.netnih.gov Following TBI, there is a substantial and prolonged increase in CSF N/OFQ concentrations, with more pronounced changes observed in newborn compared to juvenile pigs. researchgate.net This elevation is associated with a reversal of N/OFQ's typical vasodilatory effect on pial arteries to one of vasoconstriction. frontiersin.orgnih.govresearchgate.net This vasoconstrictive action contributes to the reduction in cerebral blood flow observed after the injury. researchgate.net The use of an N/OFQ antagonist can partially counteract this reduction in blood flow, highlighting the peptide's detrimental role in the acute phase of TBI-induced cerebral ischemia. researchgate.net

Table 2: Vascular Response to Topical N/OFQ in Newborn Pigs After Fluid Percussion Injury (FPI)

ConditionPial Artery Diameter Change (%)
Control (pre-FPI)+9% to +16% (Vasodilation)
1 Hour Post-FPI-8% to -14% (Vasoconstriction)
Data represents the percentage change in pial artery diameter in response to N/OFQ application. researchgate.net

Complex Pain Modulation: Antinociceptive and Pro-nociceptive Actions

The N/OFQ system exerts a bimodal influence on pain processing, with effects that can be either antinociceptive (pain-relieving) or pro-nociceptive (pain-promoting). mdpi.comnih.gov These dual actions are highly dependent on the site of action within the central nervous system, the dose administered, and the specific pain state of the animal model. mdpi.comnih.gov

Supraspinal (intracerebroventricular) administration of N/OFQ in rodents typically produces hyperalgesia or antagonizes the analgesic effects of other compounds like morphine and paracetamol. mdpi.comnih.gov This has led to the characterization of N/OFQ as having an "anti-opioid" or "antianalgesic" role at the brain level. nih.govnih.gov

Conversely, when administered at the spinal level (intrathecally), N/OFQ generally produces dose-dependent antinociception in both rodents and primates. mdpi.comnih.gov In animal models of neuropathic pain, spinal N/OFQ has been shown to produce a clear antinociceptive effect. researchgate.net However, some studies in rodents have reported that very low doses of spinal N/OFQ can induce hyperalgesic or pro-nociceptive effects, highlighting the complexity of its dose-response relationship. mdpi.comnih.gov In primates, intrathecal N/OFQ appears to produce only antinociception across a wide range of doses, suggesting potential species differences in its spinal actions. nih.gov

Impact on Learning, Memory, and Synaptic Plasticity in Hippocampal Circuits

The hippocampus is a brain region critical for learning and memory, and long-term potentiation (LTP) at its synapses is considered a primary cellular model for these processes. nih.govjneurosci.org The N/OFQ system has been identified as a significant negative regulator of hippocampal synaptic plasticity. nih.govjneurosci.orgnih.gov

Research has shown that endogenous N/OFQ can inhibit the induction of LTP in the CA1 region of the hippocampus. nih.govnih.gov High-frequency stimulation, such as that used to induce LTP, can trigger the synaptic release of N/OFQ from interneurons. nih.govjneurosci.org This released N/OFQ then acts on pyramidal cells, causing hyperpolarization by activating specific potassium (K+) channels. nih.govnih.gov This hyperpolarization makes the pyramidal cells less excitable, thereby downregulating their ability to undergo LTP. nih.govjneurosci.org This suggests that N/OFQ functions as an endogenous brake on synaptic strengthening in the hippocampus, potentially influencing the formation of memories. nih.govnih.gov The modulation of LTP by endogenous N/OFQ appears to depend on the pattern of neural activity, as it is observed with sustained tetanic stimulation but not with theta-burst stimulation. nih.gov

Modulation of Stress and Anxiety-Like Behaviors

The N/OFQ system is deeply involved in the modulation of stress and anxiety, although its precise role can appear contradictory, being described as both anxiolytic and anxiogenic depending on the context. nih.govmdpi.com

A substantial body of evidence suggests that N/OFQ can act as an endogenous anxiolytic. nih.govnih.gov In various animal models, administration of N/OFQ has been shown to attenuate the behavioral inhibition caused by stressful or anxiogenic situations, such as in the elevated plus-maze and light-dark preference tests. nih.gov This suggests that N/OFQ can reduce anxiety-like responses to acute stress. nih.gov Activation of the NOP receptor has emerged as a promising target for anxiolytic therapies. researchgate.netbiorxiv.org

Conversely, other studies indicate that N/OFQ can mediate pro-stress responses by activating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. mdpi.comnih.gov Central administration of N/OFQ can increase plasma levels of stress hormones like corticosterone (B1669441). mdpi.comnih.gov This suggests that endogenous N/OFQ neurotransmission may play a role in initiating the HPA axis response to certain stressors, such as immune challenges. nih.gov Therefore, the N/OFQ system appears to exert a complex, modulatory role on the central integration of stressful stimuli, potentially acting to both initiate and restrain different aspects of the stress response. nih.govnih.gov

Regulation of Feeding Behavior (Hyperphagia)

Nociceptin/Orphanin FQ (N/OFQ) is a significant regulator of feeding, primarily known for inducing a state of excessive eating, or hyperphagia. nih.govnih.gov Studies in animal models, particularly rats, have demonstrated that central administration of N/OFQ potently stimulates food intake. nih.govoup.com This effect is observed shortly after intracerebroventricular injection in satiated rats, with the most pronounced hyperphagic effects occurring within the first hour. oup.com The peptide does not appear to affect consummatory behavior when administered peripherally. oup.com

The mechanisms underlying N/OFQ-induced hyperphagia are complex and involve interactions with other neuropeptidergic systems that control appetite. oup.com It is suggested that N/OFQ exerts its orexigenic (appetite-stimulating) effects by modulating neuropeptides in the hypothalamus. oup.com For instance, N/OFQ can reduce the basal release of the satiety-inducing cocaine- and amphetamine-regulated transcript (CART) and increase the release of the orexigenic agouti-related protein (AGRP). oup.com The hypothalamic arcuate nucleus has been identified as a particularly sensitive site for the hyperphagic effects of N/OFQ. nih.gov

Furthermore, the feeding response to N/OFQ is linked to the endocrine system. Research shows that N/OFQ stimulates the release of corticosterone, and the presence of this glucocorticoid is necessary for N/OFQ to induce feeding. nih.gov The removal of corticosterone through adrenalectomy abolishes the hyperphagic effect, which can be restored with corticosterone replacement. nih.gov This suggests that the mechanism involves the activation of central glucocorticoid receptors. nih.gov Beyond simply increasing food intake, N/OFQ also contributes to body weight gain by decreasing energy expenditure, partly by reducing the expression of uncoupling protein 1 (UCP1) mRNA in brown adipose tissue. nih.govoup.com

Summary of N/OFQ's Role in Feeding Behavior
Aspect of Feeding BehaviorObserved Effect of N/OFQKey Mediators/MechanismsSupporting Findings
Food IntakeStimulation (Hyperphagia)Central administration (intracerebroventricular)Induces short-lived hyperphagia in sated rats. oup.com
Neurochemical InteractionModulation of Appetite-Regulating PeptidesHypothalamic pathwaysIncreases AGRP release and decreases CART release. oup.com
Endocrine InteractionDependence on CorticosteroneActivation of central glucocorticoid receptorsAdrenalectomy abolishes N/OFQ-induced feeding. nih.gov
Energy BalanceDecreased Energy ExpenditureReduced thermogenesis in brown adipose tissueContributes to body weight gain beyond just hyperphagia. nih.gov

Role in Substance Abuse and Reward Pathways, including Dopaminergic Systems

The N/OFQ-NOP receptor system is critically involved in the regulation of reward and motivation pathways that are central to substance abuse. nih.govnih.gov Activation of this system generally opposes the rewarding effects of addictive drugs. nih.govwikipedia.org Administration of N/OFQ has been shown to block the rewarding properties of a wide range of substances, including cocaine, morphine, amphetamines, and alcohol in various animal models. nih.govnih.gov

A primary mechanism for this anti-reward effect is the modulation of the mesolimbic dopamine (B1211576) system. nih.govnih.gov Drugs of abuse typically increase dopamine release in the nucleus accumbens, a key event in the experience of reward. nih.gov N/OFQ counteracts this by suppressing dopamine release. nih.govnih.gov NOP receptors are highly expressed on dopamine-containing cells in the VTA. nih.gov Activation of these receptors by N/OFQ inhibits the firing of these neurons, leading to reduced dopamine levels in the nucleus accumbens. nih.govnih.gov This provides a direct neurochemical basis for its ability to attenuate the reinforcing effects of drugs. nih.gov By inhibiting both basal and drug-stimulated dopamine release, the N/OFQ system acts as a brake on the brain's reward circuitry. nih.govnih.gov

N/OFQ's Role in Reward and Substance Abuse
Substance of AbuseEffect of N/OFQ System ActivationBehavioral ModelUnderlying Dopaminergic Mechanism
Cocaine, AmphetaminesBlocks rewarding effects. nih.govnih.govConditioned Place Preference, Self-Administration. nih.govReduces drug-stimulated dopamine release in the nucleus accumbens. nih.gov
MorphineBlocks rewarding effects. nih.govnih.govConditioned Place Preference. nih.govSuppresses dopamine release in mesolimbic pathways. nih.gov
AlcoholBlocks rewarding effects. nih.govnih.govConditioned Place Preference, Self-Administration. nih.govInhibits dopamine neurons in the VTA. nih.gov

Contribution to Neurotransmitter Release Modulation (e.g., Glutamate, GABA, Dopamine, Acetylcholine, Serotonin)

N/OFQ functions as a widespread inhibitory neuromodulator, regulating the release of numerous key neurotransmitters in the central nervous system. nih.govnih.gov This broad inhibitory action is a cornerstone of its physiological effects. mdpi.com The primary mechanism involves the activation of NOP receptors, which are G protein-coupled receptors. nih.govmdpi.com This activation leads to the inhibition of presynaptic voltage-gated calcium channels, reducing calcium influx and thereby decreasing neurotransmitter release. nih.govmdpi.com Additionally, NOP receptor activation can open inwardly rectifying potassium channels, causing postsynaptic hyperpolarization and inhibiting neuronal firing. nih.gov

In vitro studies using brain slices from guinea pigs, rats, and mice have consistently shown that N/OFQ inhibits the evoked release of several neurotransmitters. nih.gov

Dopamine: As discussed previously, N/OFQ reduces dopamine release in reward centers like the nucleus accumbens and VTA. nih.govnih.gov

Serotonin (B10506) and Norepinephrine: N/OFQ inhibits the release of these monoamines in various brain regions. nih.govresearchgate.net

Glutamate and GABA: N/OFQ has been shown to inhibit the release of both the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, GABA, in areas such as the lateral amygdala. nih.govnih.gov This dual inhibition suggests a role in fine-tuning synaptic transmission and neuronal excitability. nih.gov

Acetylcholine: In the striatum, N/OFQ diminishes the release of acetylcholine. nih.gov

This generalized inhibition of neurotransmitter release is the basis for N/OFQ's modulation of many biological functions, including motor behavior, reward processing, and stress responses. nih.govnih.govmdpi.com

Modulation of Neurotransmitter Release by N/OFQ
NeurotransmitterEffect of N/OFQBrain Region(s)Primary Mechanism
DopamineInhibition. nih.govNucleus Accumbens, Ventral Tegmental Area. nih.govPresynaptic inhibition of Ca2+ channels. nih.gov
SerotoninInhibition. nih.govVarious brain regions. nih.govPresynaptic inhibition of Ca2+ channels. nih.gov
GlutamateInhibition. nih.govnih.govLateral Amygdala, other brain slices. nih.govnih.govPresynaptic inhibition of Ca2+ channels. nih.gov
GABAInhibition. nih.govnih.govLateral Amygdala, Mesencephalic dopaminergic areas. nih.govnih.govPresynaptic inhibition of Ca2+ channels. nih.gov
AcetylcholineInhibition. nih.govStriatum. nih.govPresynaptic inhibition of Ca2+ channels. nih.gov
NorepinephrineInhibition. nih.govVarious brain regions. nih.govPresynaptic inhibition of Ca2+ channels. nih.gov

Gastrointestinal Tract Function in Porcine Models and Other Species

The N/OFQ system is an important modulator of gastrointestinal (GI) function. nih.gov The pig serves as a valuable model for the human digestive system, and research has confirmed the expression and functional role of the NOP receptor in the porcine GI tract. nih.gov The mRNA for the NOP receptor is expressed along the length of the porcine gastrointestinal tract, from the stomach to the colon. nih.govnih.gov

In porcine ileum, N/OFQ demonstrates clear functional effects. It modulates the neural control of intestinal smooth muscle contractility by decreasing contractile responses to electrical field stimulation. nih.gov This action is resistant to the opioid antagonist naloxone, confirming it is mediated by the NOP receptor. nih.gov Furthermore, N/OFQ attenuates ion transport in the porcine ileal mucosa, suggesting a role in regulating secretion and absorption. nih.gov These findings indicate that in the porcine intestine, the NOP receptor is a key component in the neural regulation of both motility and mucosal transport. nih.gov

Other Physiological Systems Modulated by N/OFQ and NOP Receptors

Beyond the central nervous and gastrointestinal systems, N/OFQ and its receptor modulate a range of other physiological functions, notably within the cardiovascular and renal systems. nih.govnih.gov

Renal System: The N/OFQ system plays a role in regulating fluid and electrolyte balance. nih.gov A significant effect of N/OFQ is the induction of diuresis, specifically a water diuresis (aquaresis), which is the excretion of water without a substantial loss of electrolytes. nih.govnih.gov This suggests a potential role for the NOP receptor system in managing conditions of fluid overload or hyponatremia. nih.govnih.gov

The wide distribution of NOP receptors throughout the body points to the pleiotropic nature of its endogenous ligand, N/OFQ, which is involved in modulating pain sensation, mood, learning, memory, and immune responses, among other functions. mdpi.com

Research Methodologies and Experimental Models in Nociceptin/orphanin Fq Studies

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate the direct interactions of 1-11-Orphanin FQ (pig) with its receptors and its subsequent effects on cellular and tissue functions, free from the complexities of a whole biological system.

Receptor Binding Assays with Radiolabeled Ligands

Receptor binding assays are a cornerstone in determining the affinity and selectivity of a ligand for its receptor. In the study of Orphanin FQ and its analogues, these assays typically involve the use of radiolabeled ligands to quantify the binding to specific receptors. While direct binding studies utilizing radiolabeled 1-11-Orphanin FQ (pig) are not extensively documented, the principles are well-established from studies with related compounds.

A significant finding in this area comes from research on an analog of the 1-11 fragment, [¹²⁵I][Tyr¹⁰]OFQ/N(1-11). This research identified a high-affinity binding site in the mouse brain with a dissociation constant (K D) of 234 pM and a maximum binding capacity (Bmax) of 43 fmol/mg of protein. nih.gov This site demonstrated a unique selectivity profile, distinct from both the classical N/OFQ receptor and traditional opioid receptors. nih.gov Such studies suggest that truncated versions of the full N/OFQ peptide may have their own specific binding sites and physiological relevance. nih.gov The methodology involves incubating tissue homogenates or cell membranes expressing the receptor of interest with the radiolabeled ligand and then measuring the amount of bound radioactivity.

Electrically Stimulated Isolated Tissue Preparations (e.g., mouse vas deferens, guinea pig ileum, guinea pig bronchus)

Isolated tissue preparations provide a more integrated system than cell cultures to study the physiological effects of compounds. The electrically stimulated mouse vas deferens and guinea pig ileum are classical bioassays for opioid-like peptides. nih.gov In these preparations, electrical stimulation causes the release of neurotransmitters that induce muscle contraction. Opioid-like peptides can inhibit this contraction by acting on presynaptic receptors to reduce neurotransmitter release.

Orphanin FQ has been shown to potently and concentration-dependently suppress the electrically stimulated contractions of both the guinea pig ileum and the mouse vas deferens. nih.govnih.gov This inhibitory effect is insensitive to the opioid antagonist naloxone, indicating that it is mediated by a distinct receptor, the NOP receptor. nih.gov These tissues are therefore valuable tools for screening potential NOP receptor agonists and antagonists. nih.gov

The guinea pig bronchus is another important isolated tissue model, particularly for studying the effects of N/OFQ on the respiratory system. In this preparation, N/OFQ has been found to inhibit capsaicin-induced airway contraction, suggesting a role in modulating airway reactivity. nih.gov

Summary of Orphanin FQ Activity in Isolated Tissues
Tissue PreparationEffect of Orphanin FQKey Findings
Mouse Vas DeferensInhibition of electrically stimulated contractionsPotent, concentration-dependent inhibition, insensitive to naloxone. nih.govnih.gov
Guinea Pig IleumInhibition of electrically stimulated contractionsPotent, concentration-dependent inhibition, insensitive to naloxone. nih.gov
Guinea Pig BronchusInhibition of capsaicin-induced contractionSuggests a role in modulating airway reactivity. nih.gov

Neuronal Cell Culture Studies (e.g., nodose ganglion neurons, cortical neurons, ventral tegmental area neurons)

Neuronal cell cultures offer a platform to investigate the direct effects of 1-11-Orphanin FQ (pig) on neuronal excitability and neurotransmitter release. Studies using isolated guinea pig nodose ganglia cells have shown that N/OFQ can attenuate capsaicin-induced increases in intracellular calcium concentration. nih.gov This effect suggests that N/OFQ can modulate the activity of sensory neurons.

While specific studies on the effects of 1-11-Orphanin FQ (pig) on cortical or ventral tegmental area neurons are not detailed in the provided context, the general methodology would involve culturing these specific neuron types and then applying the peptide to observe changes in neuronal firing, ion channel activity, or neurotransmitter release. The expression of N/OFQ-immunoreactive neurons has been identified in the myenteric plexus of the guinea pig intestine, suggesting a role for this peptide in regulating gut motility through direct neuronal actions. nih.gov

In Vivo Animal Models

In vivo models are essential for understanding the complex physiological and behavioral effects of 1-11-Orphanin FQ (pig) in a whole organism, including its central and systemic actions.

Utilization of Pig and Guinea Pig Models for Systemic and Central Effects

Both pigs and guinea pigs serve as valuable animal models in biomedical research due to their physiological similarities to humans in various aspects.

Pig Models: The newborn pig model has been utilized to study the central effects of N/OFQ, particularly in the context of cerebral ischemia. nih.gov In one study, topical application of N/OFQ to the cerebral cortex of anesthetized newborn pigs was found to impair N-Methyl-D-aspartate (NMDA)-induced pial artery vasodilation following hypoxia/ischemia. nih.gov This suggests that N/OFQ may play a role in the pathophysiology of cerebral vascular responses to ischemic insults. The pig model allows for the investigation of cerebrovascular effects in a gyrencephalic brain, which is more comparable to the human brain than the lissencephalic brains of rodents.

Guinea Pig Models: The guinea pig has been extensively used to investigate the systemic effects of N/OFQ, particularly on the respiratory and gastrointestinal systems. In vivo studies in anesthetized guinea pigs have demonstrated that intravenous administration of N/OFQ inhibits capsaicin-induced bronchoconstriction. nih.gov This effect is mediated by the NOP receptor and involves a prejunctional mechanism to inhibit the release of tachykinins from sensory nerves. nih.gov Furthermore, N/OFQ has been shown to inhibit acid-evoked cough in conscious guinea pigs, highlighting its potential as an antitussive agent. atsjournals.org

In Vivo Effects of Orphanin FQ in Pig and Guinea Pig Models
Animal ModelRoute of AdministrationObserved EffectSystem/Function Affected
Newborn PigTopical (cerebral cortex)Impaired NMDA-induced pial artery vasodilation post-ischemia. nih.govCentral Nervous System (Cerebrovascular)
Guinea PigIntravenousInhibition of capsaicin-induced bronchoconstriction. nih.govRespiratory System
Guinea PigNot specifiedInhibition of acid-evoked cough. atsjournals.orgRespiratory System

Rodent Models (Mice, Rats) for Comparative Pharmacological and Behavioral Studies

Rodent models, particularly mice and rats, have been instrumental in the comparative pharmacological and behavioral analysis of N/OFQ. These models have allowed for the detailed characterization of the effects of N/OFQ and its analogs on a range of behaviors.

Studies in mice have demonstrated that intracerebroventricular (i.c.v.) administration of N/OFQ can modulate spontaneous locomotor activity in a dose-dependent manner. nih.gov While low doses have been reported to stimulate locomotor activity, higher doses (in the 0.1-10 nmol range) lead to a naloxone-insensitive reduction in movement. nih.gov This inhibitory effect is mimicked by N/OFQ fragments such as NCNH2 and NC(1-13)NH2, whereas shorter fragments are inactive. nih.gov Furthermore, specific antagonists can prevent this reduction in locomotor activity, confirming the involvement of NOP receptor sites. nih.gov In rats, N/OFQ has been shown to suppress motor activity primarily through its action in the ventral tegmental area (VTA). nih.govresearchgate.net

In the context of pain modulation, rodent models have revealed complex, species-specific effects. In rodents, supraspinal administration of N/OFQ can produce hyperalgesia and counteract morphine-induced analgesia. mdpi.com The formalin test, a model of inflammatory pain, has been used in both rats and mice to demonstrate the pronociceptive phenotype in animals lacking the NOP receptor or its ligand. nih.govresearchgate.net This suggests a protective role for the endogenous N/OFQ system in prolonged inflammatory pain. nih.gov

Table 1: Effects of Nociceptin/Orphanin FQ in Rodent Behavioral Models

Behavioral Assay Rodent Model Effect of N/OFQ Administration Key Findings
Locomotor Activity Mice Dose-dependent; inhibition at higher doses nih.gov Mediated by NOP receptor activation nih.gov
Locomotor Activity Rats Suppression of motor activity nih.govresearchgate.net Primary action in the ventral tegmental area nih.govresearchgate.net
Tail Withdrawal Mice Hyperalgesic effect (i.c.v.) nih.govnih.gov Naloxone-insensitive nih.govnih.gov
Formalin Test Rats & Mice Pronociceptive phenotype in knockout models nih.govresearchgate.net Endogenous N/OFQ system may be protective in inflammatory pain nih.gov
Elevated Plus Maze Rats Anxiety-like phenotype in knockout models nih.gov Suggests a role for N/OFQ in anxiety and mood nih.gov
Forced Swimming Test Rats Anti-depressant-like phenotype in knockout models nih.gov Implicates N/OFQ in mood regulation nih.gov

Application of Genetic Models (e.g., NOP Receptor Knockout Animals)

The development of genetic models, such as NOP receptor knockout rats and mice, has been a significant advancement in understanding the N/OFQ system. These models allow for the investigation of the physiological roles of the NOP receptor by observing the phenotype that results from its absence.

Studies using NOP receptor knockout rats have shown that these animals exhibit an anxiety- and anti-depressant-like phenotype in behavioral tests like the elevated plus maze and the forced swimming test, respectively. nih.gov They also display enhanced performance in motor behavior assays. nih.gov In the formalin test, genetic ablation of the NOP receptor gene leads to an increase in nociceptive behavior, further supporting the role of the endogenous N/OFQ system in pain modulation. nih.gov In vitro studies on tissues from these knockout animals, such as the electrically stimulated vas deferens, have confirmed the lack of response to N/OFQ, validating the genetic modification. nih.gov

NOP receptor knockout mice have also been crucial in confirming that the effects of NOP agonists are mediated through this specific receptor. mdpi.com For instance, the analgesic effects of certain synthetic NOP agonists are absent in NOP knockout rats, confirming the receptor's involvement. mdpi.com Furthermore, these genetic models have been used to explore the role of the N/OFQ system in more complex conditions like drug addiction, where NOP receptor deletion in rats has been shown to confer resilience to the rewarding effects of drugs like cocaine and heroin. nih.gov The use of knock-in mice expressing a fluorescently-tagged NOP receptor has also been a valuable tool for detailed anatomical studies of receptor localization in the brain and spinal cord. jneurosci.org

Surgical Models for Pathophysiological Conditions (e.g., controlled cortical impact, cerebral ischemia-reperfusion in pigs)

Surgical models in larger animals, such as pigs, have been employed to investigate the role of N/OFQ in pathophysiological conditions that are challenging to replicate fully in rodents. These models allow for more invasive and detailed physiological measurements.

In newborn piglets, a model of cerebral ischemia-reperfusion has been used to study the role of N/OFQ in altered cerebral hemodynamics following such insults. physiology.orgnih.gov Global cerebral ischemia is induced, and subsequent changes in cerebral blood flow and N/OFQ levels in the cerebrospinal fluid are monitored. physiology.orgnih.gov These studies have shown that ischemia-reperfusion leads to an elevation of N/OFQ in the cerebrospinal fluid, which contributes to reductions in cerebral blood flow. physiology.orgnih.gov This model has also been utilized to investigate the intracellular signaling pathways, such as the involvement of protein tyrosine kinase and mitogen-activated protein kinase, through which N/OFQ impairs cerebrovasodilation following hypoxia/ischemia. nih.gov

A controlled cortical impact model in rats, a model of traumatic brain injury (TBI), has demonstrated that N/OFQ levels increase in the cerebrospinal fluid following injury, and this increase correlates with a decrease in cerebral blood flow. frontiersin.org This suggests that the N/OFQ-NOP receptor system contributes to the dysregulation of cerebral vasculature following TBI. frontiersin.org

Behavioral Assays (e.g., tail withdrawal, locomotor activity, feeding, social behavior)

A variety of behavioral assays are used to quantify the effects of N/OFQ on different aspects of an animal's behavior.

The tail withdrawal assay is a common method for assessing nociception. wikipedia.org In this test, a noxious stimulus (often heat) is applied to the animal's tail, and the latency to withdraw the tail is measured as an indicator of pain sensitivity. wikipedia.org Studies in mice have shown that intracerebroventricular administration of N/OFQ causes a dose-dependent, naloxone-insensitive reduction in tail withdrawal latency, indicating a hyperalgesic effect. nih.govnih.gov This assay has been instrumental in characterizing the central effects of N/OFQ on pain perception. nih.govnih.gov

Locomotor activity is typically measured in an open field arena. pnas.org Infrared beams or video tracking systems are used to monitor both horizontal (general movement) and vertical (rearing) activity. pnas.orgfrontiersin.org This assay has been used to demonstrate the dose-dependent inhibitory effect of N/OFQ on spontaneous motor activity in mice and rats. nih.govnih.govresearchgate.net

While not the primary focus of the provided search results, assays for feeding and social behavior are also utilized in N/OFQ research to understand its broader functions in regulating complex behaviors.

Advanced Analytical and Imaging Techniques

Electrophysiological Recordings (e.g., whole-cell patch clamp, long-term potentiation)

Electrophysiological techniques provide a direct measure of neuronal activity and synaptic function, offering insights into the cellular mechanisms of N/OFQ action.

Whole-cell patch-clamp recordings from individual neurons allow for the detailed study of how N/OFQ affects membrane potential and synaptic currents. mdpi.com This technique has been used in rat spinal cord slices to show that N/OFQ suppresses excitatory postsynaptic potentials (EPSPs) in sympathetic preganglionic neurons in a concentration-dependent manner. nih.gov In sympathetic neurons from septic rats, whole-cell patch-clamp has been employed to examine the N/OFQ-mediated modulation of calcium channels. nih.gov

The study of long-term potentiation (LTP) , a cellular model of learning and memory, has revealed an inhibitory role for N/OFQ. khanacademy.org In rat hippocampal slices, N/OFQ has been shown to inhibit the induction of LTP at the Schaffer collateral-CA1 synapse. nih.gov It also inhibits excitatory synaptic transmission in the dentate gyrus. nih.govphysiology.org These findings suggest that N/OFQ can act as an inhibitory modulator of synaptic plasticity in the hippocampus. nih.gov The mechanism for this inhibition may involve a postsynaptic action, including the inhibition of postsynaptic NMDA receptor function. nih.govphysiology.org

Table 2: Electrophysiological Effects of Nociceptin/Orphanin FQ

Technique Preparation Key Findings
Whole-Cell Patch Clamp Rat Spinal Cord Slices N/OFQ suppresses excitatory postsynaptic potentials in sympathetic preganglionic neurons nih.gov
Whole-Cell Patch Clamp Rat Sympathetic Neurons N/OFQ modulates Ca2+ channels nih.gov
Field Potential Recordings Rat Hippocampal Slices (CA1) N/OFQ inhibits the induction of long-term potentiation nih.gov
Field Potential Recordings Rat Hippocampal Slices (Dentate Gyrus) N/OFQ inhibits excitatory synaptic transmission and LTP induction via postsynaptic mechanisms nih.govphysiology.org

Neurochemical Analysis of Cerebrospinal Fluid and Plasma

The direct measurement of N/OFQ levels in biological fluids like cerebrospinal fluid (CSF) and plasma provides valuable information about the state of the N/OFQ system under different conditions. Radioimmunoassay is a common method used for this analysis. nih.gov

In a piglet model of cerebral ischemia-reperfusion, analysis of CSF revealed that ischemia-reperfusion elevated N/OFQ concentrations from a baseline of 67 ± 4 pg/ml to 266 ± 29 pg/ml within one hour of reperfusion. nih.gov In a more severe model combining hypoxia and ischemia-reperfusion, CSF N/OFQ levels rose to 483 ± 67 pg/ml. nih.gov

In a rat model of traumatic brain injury, N/OFQ levels were found to increase in the CSF shortly after the injury, and this increase was correlated with a decrease in cerebral blood flow. frontiersin.org Human studies have also identified N/OFQ in both CSF and plasma, with CSF concentrations being significantly higher. nih.gov For instance, in patients undergoing elective Caesarean section, CSF N/OFQ concentrations were measured at 52.49 ± 34.25 pg/ml, while plasma concentrations were much lower at 7.59 ± 21.58 pg/ml. nih.gov In patients with chronic pain, CSF levels of N/OFQ were found to be highest in untreated patients (57.41 ± 10.06 fmol/ml) and lowest in those treated with intrathecal morphine (12.06 ± 1.19 fmol/ml). nih.gov

Fluorescence-Based Calcium Imaging

Fluorescence-based calcium imaging is a pivotal technique for investigating the functional consequences of Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP) activation. This method allows researchers to visualize and quantify intracellular calcium dynamics, which are a key downstream effect of NOP receptor signaling.

A common experimental model involves the use of Chinese Hamster Ovary (CHO) cells that have been genetically engineered to stably express the human NOP receptor. plos.orgle.ac.uk These cells are also often transfected with a chimeric G-protein, such as Gαqi5, which couples the NOP receptor activation to the phospholipase C pathway, ultimately leading to an increase in intracellular calcium concentration ([Ca²⁺]i). plos.orgle.ac.uknih.gov

To visualize these calcium changes, cells are loaded with a fluorescent calcium indicator dye, such as FLUO-4. plos.orgle.ac.uknih.gov When N/OFQ or its analogs bind to the NOP receptor on these biosensor cells, the subsequent increase in [Ca²⁺]i causes a proportional increase in the fluorescence intensity of the indicator dye. plos.orgnih.gov This change in fluorescence can be monitored in real-time using techniques like confocal microscopy. researchgate.net

This bioassay has been successfully used to detect the release of N/OFQ from single human polymorphonuclear cells (PMNs). plos.orgle.ac.uk When stimulated, PMNs release N/OFQ, which then activates the adjacent CHO biosensor cells, leading to a measurable increase in their fluorescence. plos.orgle.ac.uk The specificity of this response is confirmed by its blockade with a selective NOP receptor antagonist, such as SB-612111. plos.orgle.ac.ukresearchgate.net

Table 1: Key Components and Findings in Fluorescence-Based Calcium Imaging for N/OFQ Studies

Component Description Key Findings
Biosensor Cells Chinese Hamster Ovary (CHO) cells expressing the human NOP receptor and a chimeric G-protein (Gαqi5). plos.orgle.ac.uknih.gov Activation of NOP receptors by N/OFQ leads to a quantifiable increase in intracellular calcium. plos.orgle.ac.uk
Calcium Indicator Fluorescent dye, such as FLUO-4, that increases in fluorescence intensity upon binding to calcium. plos.orgle.ac.uknih.gov Allows for real-time visualization of changes in intracellular calcium concentration. nih.gov
Stimulus N/OFQ peptide or release of endogenous N/OFQ from other cells (e.g., PMNs). plos.orgle.ac.uk Demonstrates live-cell release of N/OFQ from immune cells. plos.org
Antagonist Selective NOP receptor antagonists like SB-612111. plos.orgle.ac.ukresearchgate.net Confirms that the observed calcium increase is specifically mediated by the NOP receptor. plos.orgresearchgate.net

Fast Scan Cyclic Voltammetry (FSCV)

Fast Scan Cyclic Voltammetry (FSCV) is an electrochemical technique with high temporal and spatial resolution, making it well-suited for monitoring real-time changes in the concentration of electroactive neurotransmitters, such as dopamine (B1211576) and serotonin (B10506). rsc.org While direct FSCV detection of neuropeptides like Orphanin FQ is still an emerging area, the technique has been instrumental in studying the modulatory effects of N/OFQ on monoamine systems. researchgate.netresearchgate.net

Research has shown that N/OFQ can influence the release of dopamine in various brain regions. researchgate.netnih.govnih.gov For instance, studies using voltammetric analysis have observed that N/OFQ can either increase or decrease dopamine levels in the Substantia Nigra of anesthetized rats. researchgate.net This highlights the complex regulatory role of the N/OFQ system on dopaminergic transmission.

The application of FSCV in animal models of neuropsychiatric disorders has provided valuable insights into how N/OFQ might be involved in the pathophysiology of these conditions through its modulation of dopamine dynamics. mdpi.com The ability of FSCV to link real-time neurotransmitter release with specific behaviors provides a powerful tool to dissect the functional consequences of N/OFQ signaling in the brain. mdpi.com

Table 2: Application of FSCV in Studying N/OFQ's Effects on Neurotransmitters

Neurotransmitter Brain Region Observed Effect of N/OFQ Reference
Dopamine Substantia Nigra Can either increase or decrease dopamine levels. researchgate.net
Dopamine Nucleus Accumbens Attenuates the increase in extracellular dopamine induced by cocaine. nih.gov
Serotonin Substantia Nigra N/OFQ affects serotonin activities subsequent to its effects on dopamine. researchgate.net

In Situ Hybridization for Receptor and Ligand Distribution

In situ hybridization is a powerful molecular technique used to localize specific mRNA sequences within cells and tissues. This methodology has been crucial in mapping the distribution of the NOP receptor and its endogenous ligand, N/OFQ, throughout the central and peripheral nervous systems. mdpi.comnih.govnih.gov

Studies utilizing in situ hybridization have revealed that the mRNA for the NOP receptor is widely expressed in the brains of humans and other animal species. mdpi.comnih.gov High levels of NOP receptor mRNA have been detected in cortical areas, the hypothalamus, limbic structures such as the hippocampus and amygdala, and brainstem regions. mdpi.com Peripherally, NOP receptor mRNA has been identified in human immune cells, including lymphocytes and monocytes. mdpi.com

Similarly, in situ hybridization has been used to map the distribution of the precursor protein for N/OFQ. nih.gov These studies have shown that the N/OFQ precursor mRNA is highly expressed in discrete neuronal sites, with a pattern distinct from that of opioid peptides. nih.gov

Dual in situ hybridization techniques have further allowed for the co-localization of NOP receptor and N/OFQ mRNA with markers for specific neuronal populations. For example, such studies have shown that in the substantia nigra and ventral tegmental area, NOP receptor mRNA is predominantly located on dopamine neurons, while N/OFQ mRNA is found largely on non-dopaminergic, likely GABAergic, neurons. nih.gov This provides an anatomical basis for the observed modulatory effects of N/OFQ on the dopamine system.

Table 3: Distribution of NOP Receptor and N/OFQ mRNA as Determined by In Situ Hybridization

Location Species Key Findings Reference
Central Nervous System Human, Rat, Mouse NOP receptor mRNA is widely distributed, with high expression in the cortex, hypothalamus, hippocampus, amygdala, and brainstem. mdpi.com mdpi.comnih.govnih.gov
Peripheral Tissues Human NOP receptor mRNA is expressed in immune cells such as lymphocytes and monocytes. mdpi.com mdpi.com
Dopaminergic Systems Rat NOP receptor mRNA is co-localized with dopamine neurons in the substantia nigra and ventral tegmental area, while N/OFQ mRNA is primarily in non-dopaminergic neurons. nih.gov nih.gov

Future Directions in Nociceptin/orphanin Fq System Research Preclinical Focus

Further Elucidation of N/OFQ (1-11) Specific Mechanisms and Roles

The full 17-amino acid N/OFQ peptide is known to be processed into shorter, biologically active fragments. mdpi.comrndsystems.com Among these, the N-terminal fragment N/OFQ (1-11) has emerged as a subject of significant interest. Preclinical studies have established that N/OFQ (1-11) is not merely an inactive metabolite but a potent and selective agonist of the NOP receptor. tocris.commedchemexpress.comnih.gov

Future research will likely focus on several key areas to clarify the specific contributions of this peptide fragment:

Distinct Physiological Roles: A primary objective is to determine if N/OFQ (1-11) has physiological roles distinct from the full-length N/OFQ peptide. While it demonstrates analgesic properties, the magnitude and characteristics of this effect can differ from the parent peptide depending on the site of administration. For instance, when microinjected into the amygdala, N/OFQ (1-11) produces analgesia, but with a lower magnitude than the full N/OFQ (1-17) peptide. nih.gov Understanding the metabolic pathways that lead to the formation of N/OFQ (1-11) in specific brain regions and under different physiological or pathological conditions is crucial. rndsystems.com Research suggests that cysteine proteases may be involved in its formation. rndsystems.com

Receptor Interaction and Signaling: N/OFQ (1-11) binds to the NOP receptor with high affinity (Ki = 55 nM) but displays no significant affinity for classical mu, delta, or kappa opioid receptors. tocris.commedchemexpress.comnih.gov This selectivity is a key feature that warrants further investigation. Future studies will need to explore the precise molecular interactions between N/OFQ (1-11) and the NOP receptor. It is also important to elucidate the downstream signaling cascades it activates. Some preclinical findings have indicated that the analgesic effects of N/OFQ (1-11) can be reversed by the opioid antagonist naloxone, despite the fragment's lack of affinity for opioid receptors. rndsystems.comallpeptide.com This paradoxical finding suggests a complex, indirect interaction with the endogenous opioid system that requires further mechanistic exploration.

Therapeutic Potential of Analogs: The development of synthetic analogs of N/OFQ (1-11) represents another promising research direction. Early studies have shown that modifying the peptide sequence, for example by introducing a tyrosine residue, can yield compounds with similar antinociceptive potency but a longer duration of action. allpeptide.com Further structure-activity relationship studies could lead to the design of more stable and potent N/OFQ (1-11)-based ligands, potentially offering new therapeutic options for pain management. allpeptide.com

Development of Novel NOP Receptor Ligands with Improved Pharmacological Profiles

The therapeutic potential of modulating the N/OFQ-NOP system has spurred extensive drug discovery programs, leading to a variety of novel NOP receptor ligands. rndsystems.commedchemexpress.com The goal is to develop compounds with improved pharmacological profiles, such as enhanced selectivity, better bioavailability, and tailored efficacy for specific conditions, while minimizing the side effects associated with classical opioids.

Future preclinical development will continue to build on these efforts:

Selective NOP Agonists: Non-peptide agonists like Ro64-6198 and SCH221510 have been instrumental as research tools and have shown efficacy in preclinical models of anxiety and pain. medchemexpress.comnih.gov The development of next-generation selective agonists will focus on optimizing pharmacokinetic properties for different routes of administration and exploring their utility in a broader range of disorders, including substance abuse and cough. rndsystems.commedchemexpress.com

Selective NOP Antagonists: NOP receptor antagonists such as J-113397 and LY2940094 have demonstrated antidepressant-like effects in rodent models, including the forced swim test. tocris.comnih.gov This has generated significant interest in their potential as novel treatments for major depressive disorder. nih.gov Future work will involve identifying antagonists with improved oral bioavailability and CNS penetration, and further characterizing their efficacy and mechanism of action in more sophisticated preclinical models of depression and cognitive disorders. nih.govacs.org

Bifunctional NOP/Mu-Opioid Peptide (MOP) Receptor Agonists: A particularly innovative strategy is the development of single molecules that act as agonists at both the NOP and MOP receptors. nih.gov This approach is based on the hypothesis that co-activation of NOP receptors can mitigate the adverse effects of MOP receptor activation—such as respiratory depression, abuse liability, and tolerance—while retaining or even enhancing analgesia. nih.govnih.gov Compounds like Cebranopadol and AT-121 have shown promising results in non-human primate models, providing potent pain relief without the typical opioid-related side effects. nih.govnih.govnih.gov Ongoing preclinical research will continue to refine the balance of NOP and MOP receptor activity in these bifunctional ligands to optimize their therapeutic index.

CompoundLigand TypeKey Preclinical FindingsPotential Therapeutic Area
Ro64-6198Selective NOP AgonistDemonstrates potent anxiolytic activity in rodent models. tocris.com Shows antinociceptive effects in non-human primates. tocris.comAnxiety, Pain
J-113397Selective NOP AntagonistDisplays antidepressant-like effects in the mouse forced swim test. tocris.com Used to confirm NOP receptor mediation in various studies. nih.govDepression
SCH221510Selective NOP AgonistInduces analgesia in rodent models of neuropathic pain. nih.gov Attenuates respiratory depression induced by MOP agonists in non-human primates. nih.govPain, Attenuation of Opioid Side Effects
CebranopadolBifunctional NOP/MOP AgonistShows potent analgesic effects in various pain models. nih.gov Has advanced to clinical trials based on promising preclinical data. medchemexpress.comnih.govChronic Pain
AT-121Bifunctional NOP/MOP Partial AgonistProduces morphine-like analgesia in non-human primates without causing respiratory depression, itch, or physical dependence. nih.govnih.govPain (with improved safety profile)
LY2940094Selective NOP AntagonistExhibits antidepressant-like effects in the mouse forced-swim test and anxiolytic-like activity in fear-conditioning models. acs.orgDepression, Anxiety

Investigation of NOP Receptor Involvement in Complex Neurobehavioral and Physiological Disorders in Relevant Animal Models

The widespread distribution of NOP receptors throughout the central nervous system suggests their involvement in a vast array of physiological and behavioral processes. allpeptide.comresearchgate.net Preclinical research using animal models remains indispensable for dissecting this complex involvement and validating the NOP receptor as a therapeutic target for various disorders.

Future investigations will likely expand into the following areas:

Anxiety and Stress-Related Disorders: The N/OFQ-NOP system is a key modulator of stress and anxiety. allpeptide.com NOP receptor agonists generally produce anxiolytic effects in models like the elevated plus-maze and light-dark box. tocris.com Conversely, genetic knockout of the NOP receptor or the N/OFQ peptide in mice can lead to an increase in anxiety-like behaviors. tocris.comallpeptide.com Future studies will employ more complex models, such as those for post-traumatic stress disorder (PTSD), to understand how NOP receptor modulation affects fear conditioning, extinction, and stress-induced relapse to drug-seeking.

Depressive Disorders: A compelling and somewhat paradoxical finding is that while NOP agonists are anxiolytic, NOP antagonists show antidepressant-like activity in preclinical models. tocris.com This suggests a complex role for the NOP system in mood regulation. nih.gov Further research is needed to explore the neurobiological underpinnings of these opposing effects, potentially investigating circuit-specific roles of the NOP receptor in brain regions implicated in depression, such as the prefrontal cortex and amygdala.

Substance Use Disorders: The N/OFQ-NOP system acts as a "stop" signal for reward pathways, and NOP agonists have been shown to block the rewarding effects of drugs of abuse like opioids, alcohol, and psychostimulants in animal models. researchgate.net This makes the NOP receptor a promising target for addiction pharmacotherapy. medchemexpress.com Future preclinical work will focus on evaluating the efficacy of novel NOP ligands in more comprehensive models of addiction that include phases of craving, relapse, and withdrawal.

Pain Modulation: The role of the N/OFQ-NOP system in pain is complex and depends on the location within the nervous system. researchgate.net Supraspinal administration of N/OFQ can produce hyperalgesia in rodents, while spinal administration produces robust analgesia. researchgate.net In non-human primates, however, NOP activation appears to be consistently analgesic at both spinal and supraspinal levels. nih.govnih.gov This species difference is a critical area for future investigation. Preclinical models of chronic pain, such as neuropathic and inflammatory pain, will continue to be essential for evaluating the efficacy of new NOP-targeting analgesics, especially the bifunctional NOP/MOP agonists. medchemexpress.comnih.gov

DisorderAnimal Model FindingImplication for NOP Ligands
AnxietyNOP agonists (e.g., Ro64-6198) show potent anxiolytic effects in elevated plus-maze and light-dark box tests. tocris.com NOP receptor knockout mice display increased anxiety-related behavior. tocris.comallpeptide.comNOP agonists are being investigated as potential anxiolytics.
DepressionNOP antagonists (e.g., J-113397, LY2940094) display antidepressant-like effects in the forced swim test in mice and rats. tocris.comnih.govNOP antagonists are a potential new class of antidepressants.
Substance AbuseN/OFQ administration suppresses drug-stimulated dopamine (B1211576) release. NOP agonists reduce alcohol intake in alcohol-preferring rats. researchgate.netNOP agonists may have utility as medications for treating addiction.
Neuropathic PainNOP receptor mRNA is upregulated in the brain and spinal cord in rat models of neuropathic pain. medchemexpress.com Selective NOP agonists and bifunctional NOP/MOP agonists show analgesia in these models. medchemexpress.comnih.govNOP-targeting ligands are promising non-opioid or opioid-sparing analgesics.
Stress-Induced HyperalgesiaIn a rat model of PTSD, NOP receptor knockout prevents the development of stress-induced hyperalgesia.NOP antagonists could potentially mitigate the exacerbating effect of stress on chronic pain.

Q & A

Q. How can researchers improve reproducibility in 1-11-Orphanin FQ studies?

  • Methodological Answer : Publish detailed protocols on platforms like protocols.io , including exact reagent lot numbers and instrument settings. Use open-source tools (e.g., OpenTrialsFDA) to share adverse event data. Collaborate via consortia to standardize assays across labs .

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